molecular formula C18H13N3O4 B3846313 N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

Cat. No.: B3846313
M. Wt: 335.3 g/mol
InChI Key: DQBCUDBHHDKMAO-XDHOZWIPSA-N
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Description

N'-{(E)-[5-(3-Nitrophenyl)-2-furyl]methylene}benzohydrazide is a chemical compound with the molecular formula C18H13N3O4 and a molecular weight of 335.319 Da . This benzohydrazide derivative is part of the furanyl hydrazone class of compounds, which are an important area of research due to their broad range of potential biological activities and applications as chemical building blocks . Hydrazones, in general, are synthesized by the reaction of a hydrazide with an aldehyde, and modern, efficient synthetic methods include mechanochemical approaches using planetary ball mills, which can provide quantitative yields under solvent-free conditions . Furanyl hydrazones are of significant interest in medicinal and biological chemistry. They are known to exhibit a wide spectrum of biological properties, including antimicrobial, anti-infective, antitubercular, and antileishmanial activities . Related compounds bearing the 5-nitrofuranyl moiety are established active pharmaceutical ingredients in anti-infectives like nifuroxazide and furazolidone . Recent research on novel furanyl hydrazones has shown very promising results, with some specific analogs demonstrating good activity against Mycobacterium tuberculosis and remarkable potency against the parasite Leishmania donovani in vitro, even outperforming the drug miltefosine in some cases . This makes this class of compounds, including N'-{[5-(3-Nitrophenyl)-2-furyl]methylene}benzohydrazide, valuable candidates for hit-to-lead optimization in anti-infective drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(13-5-2-1-3-6-13)20-19-12-16-9-10-17(25-16)14-7-4-8-15(11-14)21(23)24/h1-12H,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBCUDBHHDKMAO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

This compound can be synthesized through a condensation reaction between 5-(3-nitrophenyl)furan-2-carbaldehyde and benzohydrazide. The process typically involves refluxing in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the azomethine linkage characteristic of hydrazones.

2. Biological Activity Overview

Hydrazone derivatives, including this compound, are known for a wide array of biological activities:

  • Antimicrobial Activity : These compounds have demonstrated significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. For example, related hydrazones have shown minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis .
  • Anticancer Properties : Hydrazones are also being investigated for their potential anticancer effects. Studies have indicated that certain hydrazone derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : Some hydrazones exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those required for bacterial cell wall synthesis or cancer cell survival .
  • Receptor Binding : It is hypothesized that the compound can bind to various receptors, modulating their activity and leading to downstream biological effects.

4. Case Studies and Research Findings

Several studies have highlighted the biological potential of hydrazone derivatives:

  • Antimicrobial Screening : A study synthesized a series of hydrazones and evaluated their antimicrobial activity against multiple strains. The findings indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Assays : Research on cytotoxicity showed that some hydrazone derivatives had minimal cytotoxic effects on mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

5. Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructureMIC (µM)Biological Activity
N'-{[5-(4-nitrophenyl)furan-2-yl]methylene}benzohydrazideStructure16Antimicrobial
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateStructure20Anticancer
N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideStructure≤0.49Antifungal

6.

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and optimization of its chemical structure may lead to the development of new therapeutic agents.

Scientific Research Applications

N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide and related compounds have various scientific research applications, especially in chemistry, biology, and medicine . These applications stem from their unique chemical properties and biological activities.

Scientific Research Applications

  • Chemistry These compounds serve as intermediates in synthesizing complex organic molecules. Hydrazone compounds, including this compound derivatives, are constructed through the coupling of hydrazines and hydrazinamides with furanyl aldehydes . For example, 5-nitrofuran-2-acrylaldehyde reacts with hydrazines to produce 5-nitrofuryl hydrazones, which have significant biological activities .
  • Biology this compound is studied for its potential antimicrobial properties. 5-nitrofuranyl hydrazones are known as active pharmaceutical ingredients with anti-infective properties .
  • Medicine These compounds are investigated for potential use in drug development, particularly for antimicrobial and anticancer properties. Many hydrazones bearing the 5-nitrofuranyl-2-yl group are known as active pharmaceutical ingredients, such as the anti-infective nifroxazide and the antibacterial and antiprotozoal furazolidone .

Mechanism of Action
The mechanism of action of this compound and similar compounds involves interaction with biological molecules. The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carbonyl group can form covalent bonds with nucleophilic sites in biological molecules, further contributing to its biological activity.

Synthesis
One method involves reacting aldehyde with an equimolar amount of a methylene active compound and anhydrous sodium acetate in acetic acid . The reaction mixture is boiled, cooled, and the precipitate is filtered, washed, dried, and crystallized from acetic acid .

Other related compounds

  • 2-{3-nitroanilino}-N'-({5-nitro-2-furyl}methylene)acetohydrazide is an organooxygen and organonitrogen compound, related to alpha-amino acids .
  • N´-((1E)-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)benzohydrazide has shown potential antimicrobial activity .

Chemical Reactions Analysis

Alkenylation and Cyclization

The compound undergoes alkenylation with methylene-active reagents (e.g., malononitrile) in acetic acid to form derivatives with extended π-systems :

Example reaction:

text
N'-{[5-(3-Nitrophenyl)-2-furyl]methylene}benzohydrazide + Malononitrile → 2-({3-[5-(3-Nitrophenyl)-2-Furyl]pyrazol-4-yl}methylene)malononitrile
Product PropertyData
Yield67–88%
IR bands (cm⁻¹)1642 (C=C), 2217 (C≡N)
¹H NMR (δ, ppm)8.54 (s, H-C=), 7.38–8.77 (Ar)

These derivatives show enhanced bioactivity due to increased conjugation .

Oxime Formation

Reaction with hydroxylamine hydrochloride in DMF produces oxime derivatives :

Conditions:

  • Solvent: DMF

  • Catalysts: NaHCO₃

  • Temperature: 80°C (30 min)

  • Yield: 78%

CharacterizationOxime Data
IR (cm⁻¹)1648 (C=N), 3447 (O–H)
¹H NMR (δ, ppm)7.27–8.15 (Ar), 8.83 (HC=N)

Oximes are intermediates for synthesizing heterocycles like 1,2,4-triazoles.

Coordination Complex Formation

The compound acts as a bidentate ligand for transition metals (e.g., Pt²⁺, Cu²⁺) via its hydrazone nitrogen and furan oxygen .

Example:

text
[this compound] + PtCl₂ → Platinum(II) complex
Complex PropertyData
Stability>24 hrs in DMSO
BioactivityAntitrypanosomal (IC₅₀: 2 μM)

Electrochemical Reduction

The nitro group undergoes irreversible reduction at −0.87 V vs. Ag/AgCl in acetonitrile, forming an amine derivative . This reaction is utilized in electrochemical sensors for nitroaromatic detection.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound exhibits:

  • E→Z isomerization (quantified via HPLC)

  • Nitro group rearrangement to form 3-nitrophenyl lactones (minor pathway)

Biological Activity Correlation

Reactivity directly influences pharmacological effects:

Derivative TypeActivitySource
Alkenylated hydrazonesAntibacterial (MIC: 4 μg/mL)
Platinum complexesAntiparasitic
OximesAntifungal

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Nitro vs. Halogen Substituents
  • PCH4 demonstrated moderate anti-Trypanosoma cruzi activity (IC₅₀: ~25 µM), suggesting halogen substituents may enhance parasitic membrane interaction .
  • N′-{(E)-[5-(4-Chlorophenyl)-2-Furyl]methylene}-3-nitrobenzohydrazide : Here, a 4-chlorophenyl group and a nitro-substituted benzohydrazide backbone combine. The chloro group may improve lipophilicity, while the nitro group on benzohydrazide could enhance hydrogen bonding .
Nitro vs. Trifluoromethyl Substituents
  • 4-Fluoro-benzoic acid [5-(3-trifluoromethyl-phenyl)-2-furyl]-methylene-hydrazide: The trifluoromethyl group introduces strong electron-withdrawing and hydrophobic effects. This compound showed potent immunomodulatory activity, inducing TNF-α production in macrophages at 10 µM, likely due to enhanced receptor binding .

Hydrazide Backbone Modifications

  • PCH2 exhibited reduced anti-T. cruzi activity compared to PCH4, highlighting the importance of the benzohydrazide scaffold .
  • Isonicotinohydrazide Derivatives: N'-((1E)-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)isonicotinohydrazide (4b) incorporates a pyrazole ring, enhancing steric bulk. This derivative showed improved antibacterial activity (MIC: 12.5 µg/mL against S. aureus), likely due to additional hydrogen bonding from the pyrazole .

Spectral and Structural Analysis

  • IR Spectroscopy: All benzohydrazide derivatives show C=O stretches near 1660–1680 cm⁻¹ and N-H stretches at ~3200 cm⁻¹. Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂) .
  • NMR Trends : The 3-nitrophenyl group in the target compound causes deshielding of adjacent protons (δ 8.2–8.5 ppm for aromatic H), whereas chloro substituents (e.g., PCH4) result in upfield shifts (δ 7.6–7.9 ppm) .

Q & A

Q. What are the optimal synthetic routes for N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide?

Methodological Answer: The compound can be synthesized via hydrazide-aldehyde condensation. A typical protocol involves refluxing equimolar quantities of 5-(3-nitrophenyl)furfural and benzohydrazide in ethanol for 3–5 hours. Post-reaction, the product is precipitated by ice-cold water, filtered, and recrystallized using aqueous ethanol (70%) . Ultrasound-assisted synthesis improves yield (85–92%) and reduces reaction time (30–60 minutes) compared to conventional methods (60–70% yield, 3–5 hours) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: Confirm the hydrazone bond (C=N) via FT-IR (1590–1610 cm⁻¹) and ¹H NMR (δ 8.3–8.5 ppm for imine proton). Mass spectrometry (ESI-MS) verifies molecular ion peaks .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves planar geometry, with intermolecular N–H···O hydrogen bonds forming R₂²(8) motifs. Bond lengths (e.g., C–N: 1.28–1.32 Å) and angles are validated against DFT calculations (B3LYP/6-311+G(d,p)), showing ≤2% deviation .

Advanced Research Questions

Q. How do computational models compare with experimental data in predicting molecular geometry?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles with ≤2% error for non-nitrogen bonds. Larger deviations (~4%) occur in angles involving C–N bonds due to electron delocalization in the hydrazone moiety. Validate models by overlaying SCXRD and optimized structures in software like GaussView .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Test compound concentrations from 1–100 µM to identify IC₅₀ trends. For example, hydrazide derivatives show antimicrobial activity (MIC: 8–32 µg/mL) but require cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
  • Structural Analogues: Compare substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to isolate electronic/steric contributions .

Q. What in silico methods predict pharmacokinetic properties and target interactions?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess bioavailability (Lipinski’s rule compliance: MW <500, LogP <5).
  • Docking Studies: AutoDock Vina models interactions with targets (e.g., RNase H for antiviral activity). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How does solvent choice affect synthesis yield and purity?

Methodological Answer:

  • Polar Protic Solvents (Ethanol/Water): Yield 70–85% but may require multiple recrystallizations.
  • Aprotic Solvents (DMF): Increase solubility but risk side reactions (e.g., aldol condensation). Purity is confirmed via HPLC (C18 column, MeOH:H₂O = 70:30) .

Q. What are the applications in fluorescence or bioimaging studies?

Methodological Answer: Lanthanide complexes (e.g., Eu³⁺/Tb³⁺) with hydrazone ligands exhibit strong fluorescence. Synthesize by refluxing the compound with Eu(NO₃)₃ in methanol. Characterize emission spectra (λex = 350 nm; λem = 610 nm for Eu³⁺) and quantum yield (Φ = 0.15–0.25) for bioimaging applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide
Reactant of Route 2
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N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.